molecular formula C9H17N3O B571397 Piperazin-2-yl(pyrrolidin-1-yl)methanone CAS No. 123866-43-3

Piperazin-2-yl(pyrrolidin-1-yl)methanone

Cat. No.: B571397
CAS No.: 123866-43-3
M. Wt: 183.255
InChI Key: MLFJFLMZOIPYQW-UHFFFAOYSA-N
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Description

Piperazin-2-yl(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C₉H₁₆N₂O. It is known for its unique structure, which combines a piperazine ring and a pyrrolidine ring linked by a methanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperazin-2-yl(pyrrolidin-1-yl)methanone typically involves the reaction of piperazine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a carbonylating agent to facilitate the formation of the methanone linkage between the two rings. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Piperazin-2-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemistry: In chemistry, Piperazin-2-yl(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers have explored its interactions with various biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicinal chemistry, this compound derivatives have been investigated as potential drug candidates for the treatment of various diseases. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development .

Industry: The compound is also used in the development of new materials and chemical processes. Its versatility and reactivity make it valuable in industrial applications, such as the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of Piperazin-2-yl(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: Piperazin-2-yl(pyrrolidin-1-yl)methanone stands out due to its unique combination of piperazine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

123866-43-3

Molecular Formula

C9H17N3O

Molecular Weight

183.255

IUPAC Name

piperazin-2-yl(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C9H17N3O/c13-9(12-5-1-2-6-12)8-7-10-3-4-11-8/h8,10-11H,1-7H2

InChI Key

MLFJFLMZOIPYQW-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2CNCCN2

Origin of Product

United States

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